INCB054329
Description
Role of BET Proteins as Epigenetic Readers and Transcriptional Regulators
BET proteins function as epigenetic readers by recognizing and binding to acetylated lysine (B10760008) residues on histone tails, which are key modifications that signal transcriptional activity. nih.govaacrjournals.orgnih.gov This interaction allows BET proteins to act as chromatin scaffolds, recruiting essential transcriptional machinery to specific gene promoters and enhancers. frontiersin.orgaacrjournals.orgaacrjournals.org For instance, BRD4 is known to recruit the positive transcription elongation factor b (P-TEFb) complex, which in turn activates RNA Polymerase II, a critical step for transcriptional elongation. frontiersin.orgnih.gov
By localizing these complexes to chromatin, BET proteins facilitate the transcription of key genes, including several oncogenes. patsnap.comoncotarget.com They are particularly enriched at super-enhancers, which are clusters of enhancer elements that drive high-level expression of genes defining cell identity and are often implicated in cancer. aacrjournals.org This function underscores their importance as master regulators of transcriptional programs that govern normal cellular processes and can be hijacked in disease states. nih.govfrontiersin.org
Overview of BET Inhibition as a Therapeutic Strategy in Disease Pathogenesis
Given the critical role of BET proteins in regulating the transcription of oncogenes like c-MYC, they have emerged as attractive therapeutic targets in oncology. patsnap.comoncotarget.comh1.co The strategy of BET inhibition involves the use of small molecules, such as INCB054329, that are designed to competitively bind to the acetyl-lysine binding pockets of the bromodomains. patsnap.comcancer.govpatsnap.com This action displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional machinery and suppressing the expression of their target genes. patsnap.comaacrjournals.org
The therapeutic rationale for BET inhibition is founded on its ability to downregulate the expression of key drivers of cancer cell proliferation and survival. nih.govonclive.com Preclinical studies have consistently shown that inhibiting BET proteins leads to the suppression of oncogenes, resulting in cell cycle arrest, senescence, and apoptosis in various cancer models, particularly in hematologic malignancies that are highly dependent on BET-regulated transcription. aacrjournals.orgaacrjournals.orgh1.coresearchgate.net Consequently, the development of BET inhibitors represents a promising epigenetic-based therapeutic approach for cancer treatment. aacrjournals.orgoncotarget.com
Research Findings on this compound
This compound is a novel and potent small-molecule inhibitor of the BET family of proteins. aacrjournals.orgcancer.gov It binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones and thereby disrupting the transcription of key genes involved in cell proliferation and survival. cancer.gov
Preclinical research demonstrates that this compound has a strong affinity for the bromodomains of BRD2, BRD3, and BRD4. aacrjournals.orgbioworld.com This potent binding translates into significant biological activity, including the suppression of the key oncogene c-MYC and the induction of the cell cycle regulatory protein HEXIM1 in cancer cell lines. aacrjournals.orgbioworld.com The compound has shown broad antiproliferative activity across a panel of cell lines derived from hematologic cancers, including multiple myeloma, acute myeloid leukemia (AML), and lymphoma. aacrjournals.orgbioworld.comaacrjournals.org In these models, treatment with this compound leads to G1 cell cycle arrest and apoptosis. aacrjournals.orgresearchgate.netbioworld.com
Furthermore, this compound has demonstrated the ability to downregulate other oncogenes besides c-MYC, such as FGFR3 and NSD2/MMSET/WHSC1 in multiple myeloma models. aacrjournals.orgnih.gov Beyond its direct effects on tumor cells, this compound also exhibits immunomodulatory activity by suppressing pro-inflammatory cytokines, suggesting it can impact the tumor microenvironment. aacrjournals.org In vivo studies using animal models of hematologic cancers confirmed that oral administration of this compound inhibits tumor growth, an effect that correlates with the reduction of c-MYC levels. aacrjournals.orgbioworld.com
| Bromodomain Target | Mean IC50 (nM) |
|---|---|
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
Data sourced from BioWorld. bioworld.com
| Cell Line | Cancer Type | GI50 (nM) |
|---|---|---|
| MOLM-16 | Acute Myeloid Leukemia (AML) | 26 |
| Kasumi-1 | Acute Myeloid Leukemia (AML) | 55 |
| KMS12-BM | Multiple Myeloma | 63 |
| MM1.S | Multiple Myeloma | 88 |
| WLL-2 | Double Hit B-cell Lymphoma | 213 |
Data sourced from BioWorld. bioworld.com
Properties
Molecular Formula |
C20H16FN7OS |
|---|---|
Appearance |
Solid powder |
Synonyms |
INCB054329; INCB-054329; INCB 054329.; none |
Origin of Product |
United States |
Chemical Biology and Preclinical Development of Incb054329
Design Principles and Structural Distinctiveness of INCB054329 as a BET Inhibitor
The discovery of this compound involved a fragment-to-pharmacophore strategy, leading to the identification of a novel fused tricyclic scaffold. This design approach underpins its structural distinctiveness among BET inhibitors. aacrjournals.orgaacrjournals.org BET proteins (BRD2, BRD3, BRD4, and BRDT) are crucial transcriptional regulators, each possessing two tandem N-terminal bromodomains (BD1 and BD2) that specifically bind to acetylated lysine (B10760008) residues on histones. aacrjournals.orgaacrjournals.orgcancer.gov By binding to these acetylated lysine recognition motifs, this compound prevents the interaction between BET proteins and acetylated histones, thereby disrupting chromatin remodeling and gene expression. cancer.gov
Mimicry of Acetylated Lysine and Interaction with Bromodomain Pockets (e.g., Isoxazole (B147169) Moiety and Pyridyl Ring)
A key aspect of this compound's design is its ability to mimic acetylated lysine, a critical interaction for BET bromodomain binding. Specifically, the isoxazole moiety within this compound mimics the acetyl lysine group, allowing it to occupy the acetyl lysine binding pocket, particularly in BRD4-BD1. aacrjournals.orgaacrjournals.org Furthermore, the pyridyl ring component of this compound plays a crucial role by binding to the WPF shelf within the bromodomain pocket, contributing to its effective interaction with BET proteins. aacrjournals.orgaacrjournals.org
Selective Inhibition Profile of this compound Against BET Bromodomains
This compound demonstrates a potent and selective inhibitory profile against the BET bromodomain family. In biochemical binding assays, it effectively inhibited the binding of tetra-acetylated histone H4 peptide to BRD2, BRD3, and BRD4. aacrjournals.orgaacrjournals.org While showing strong activity across these, it exhibited modest selectivity for BRDT-BD1 and BRDT-BD2. aacrjournals.orgaacrjournals.org
Potency Against BRD2, BRD3, BRD4 (BD1 and BD2), and BRDT
Detailed biochemical assays have characterized the potency of this compound against the individual bromodomains of the BET family. The compound exhibits low nanomolar IC50 values across BRD2, BRD3, and BRD4, including both their BD1 and BD2 domains, and also against BRDT. cenmed.comselleckchem.comselleckchem.com
The following table summarizes the IC50 values of this compound against various BET bromodomains:
| Bromodomain | IC50 (nM) |
| BRD2-BD1 | 44 |
| BRD2-BD2 | 5 |
| BRD3-BD1 | 9 |
| BRD3-BD2 | 1 |
| BRD4-BD1 | 28 |
| BRD4-BD2 | 3 |
| BRDT-BD1 | 119 |
| BRDT-BD2 | 63 |
| cenmed.comselleckchem.comselleckchem.com |
Characterization of Selectivity Against Non-BET Bromodomains
Beyond its potent activity against BET bromodomains, this compound has been characterized for its selectivity against other bromodomain-containing proteins. A comprehensive screen conducted against 16 non-BET bromodomains revealed no significant inhibitory activity at a concentration of 3 μmol/L. aacrjournals.orgaacrjournals.orgselleckchem.com This indicates a high degree of selectivity for the BET subfamily, which is crucial for minimizing off-target effects in therapeutic applications. aacrjournals.orgaacrjournals.org
Molecular and Cellular Pharmacology of Incb054329
Mechanisms of Transcriptional Regulation and Gene Expression Modulation
INCB054329 exerts its pharmacological effects by interfering with the fundamental mechanisms by which BET proteins regulate transcription. Its primary mode of action involves competitive binding to the acetyl-lysine recognition motifs within the bromodomains of BET proteins, thereby preventing their association with acetylated histones and chromatin cancer.govnih.gov.
Disruption of BET Protein Binding to Acetylated Histone H4 Peptide
This compound demonstrates high potency in inhibiting the binding of BRD2, BRD3, and BRD4 to acetylated histone H4 peptides, with low nanomolar IC50 values aacrjournals.orgaacrjournals.orgresearchgate.netmedchemexpress.com. This competitive binding mechanism is central to its ability to disrupt BET protein function. Specifically, this compound inhibits BRD2-BD1, BRD2-BD2, BRD3-BD1, BRD3-BD2, BRD4-BD1, BRD4-BD2, BRDT-BD1, and BRDT-BD2 with varying IC50 values, indicating its pan-BET inhibitory activity with some selectivity for specific bromodomains aacrjournals.orgcenmed.comtargetmol.com.
Table 1: this compound Inhibition of BET Bromodomains (IC50 values)
| BET Protein Bromodomain | IC50 (nM) | Source |
| BRD2-BD1 | 44 | cenmed.comtargetmol.com |
| BRD2-BD2 | 5 | cenmed.comtargetmol.com |
| BRD3-BD1 | 9 | cenmed.comtargetmol.com |
| BRD3-BD2 | 1 | cenmed.comtargetmol.com |
| BRD4-BD1 | 28 | cenmed.comtargetmol.com |
| BRD4-BD2 | 3 | cenmed.comtargetmol.com |
| BRDT-BD1 | 119 | cenmed.comtargetmol.com |
| BRDT-BD2 | 63 | cenmed.comtargetmol.com |
Displacement of BET Proteins from Chromatin and Enhancer Elements
By competitively binding to acetylated lysine (B10760008) residues, this compound effectively displaces BET proteins, particularly BRD4, from chromatin and enhancer elements, including super-enhancers aacrjournals.orgaacrjournals.orgencyclopedia.pubnih.govsci-hub.se. Super-enhancers are critical regulatory regions frequently co-opted in cancer cells to drive the expression of genes involved in cell proliferation, cell fate, and survival aacrjournals.orgaacrjournals.orgencyclopedia.pub. The displacement of BET proteins from these sites leads to a significant reduction in the transcription of associated genes aacrjournals.org.
Effects on RNA Polymerase II Pausing and Elongation
BET inhibitors, including this compound, disrupt the transcriptional elongation process by displacing BET family members (BRD2, BRD3, and BRD4) from chromatin, which in turn causes RNA polymerase II (Pol II) promoter-proximal pausing researchgate.net. Precision nuclear run-on transcription sequencing (PROseq) studies with this compound have shown dramatic reductions in the elongation of key oncogenes within minutes of drug administration researchgate.netresearchgate.net. This effect becomes more pronounced over time, impacting a broad range of genes and leading to a loss of ribosomal and mitochondrial gene expression, secondary to the suppression of oncogene expression like c-MYC researchgate.net. RNA polymerase II pausing is a crucial checkpoint in gene expression, and its modulation by this compound contributes to its anti-proliferative effects mdpi.comembopress.orgacs.org.
Downregulation of Oncogenes (e.g., c-MYC, BCL2, CDK6, FOSL1, FGFR3, NSD2/MMSET/WHSC1)
A hallmark of this compound's activity is its potent downregulation of critical oncogenes, which are often aberrantly expressed in various cancers aacrjournals.orgaacrjournals.orgaacrjournals.orgmedchemexpress.comnih.govtargetmol.comresearchgate.nettandfonline.com.
c-MYC: this compound consistently inhibits the expression of c-MYC across various hematologic cancer cell lines, including multiple myeloma, acute myeloid leukemia (AML), and lymphoma aacrjournals.orgaacrjournals.orgresearchgate.netmedchemexpress.comnih.govtargetmol.comresearchgate.net. This suppression is correlated with tumor growth inhibition in xenograft models aacrjournals.orgresearchgate.netnih.govnih.gov.
BCL2: In AML cells, this compound causes dramatic reductions in the elongation of BCL2, an anti-apoptotic oncogene, within minutes of treatment researchgate.net.
FGFR3 and NSD2/MMSET/WHSC1: In multiple myeloma cell lines, particularly those with t(4;14) translocations, this compound significantly decreases the expression of oncogenes such as FGFR3 and NSD2/MMSET/WHSC1 aacrjournals.orgaacrjournals.org. The profound suppression of FGFR3 can sensitize these cells to combined treatment with fibroblast growth factor receptor inhibitors aacrjournals.orgaacrjournals.org. Overexpression of MMSET (WHSC1/NSD2) promotes proliferation by stimulating c-MYC expression at the post-transcriptional level, a mechanism that this compound counteracts nih.govnih.gov.
Other Oncogenes: While not explicitly detailed for this compound, BET inhibitors generally affect genes involved in cell proliferation, cell fate, and survival aacrjournals.orgaacrjournals.orgencyclopedia.pub. The broad impact on RNA polymerase II elongation suggests a wider downregulation of cancer-associated genes researchgate.net.
Modulation of Interleukin-6 Receptor (IL6R) Levels and Associated Signaling
This compound significantly modulates Interleukin-6 (IL-6) Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, particularly in multiple myeloma cells aacrjournals.orgaacrjournals.org. It achieves this by displacing BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced levels of IL6R and diminished signaling through STAT3 aacrjournals.orgaacrjournals.orgnih.gov. This reduction in IL6R levels is dose-dependent and has been observed at both the cell-surface and protein levels in myeloma cell lines aacrjournals.org. The suppression of IL6R by this compound sensitizes myeloma cells to clinical JAK inhibitors, highlighting a potential rational combination strategy aacrjournals.orgaacrjournals.org. IL-6 signaling, through both membrane-bound (classic signaling) and soluble (trans-signaling) IL-6R, is crucial for cell survival, proliferation, and differentiation, and its dysregulation is implicated in cancer progression oncotarget.comfrontiersin.orgnih.govijbs.com. By reducing IL6R expression, this compound interferes with this pro-tumorigenic pathway aacrjournals.orgaacrjournals.org.
Cellular Responses to this compound Treatment
Cell Cycle Perturbations
Induction of Quiescence
This compound has been shown to induce quiescence in acute myeloid leukemia (AML) cells researchgate.netashpublications.org. This effect is characterized by the accumulation of cells in the G0/G1 phase of the cell cycle researchgate.netresearchgate.netmedchemexpress.comashpublications.orgaacrjournals.orgaacrjournals.org. The promotion of quiescence by this compound in AML cells is further supported by observed growth inhibition and a reduced metabolic rate researchgate.netashpublications.org. Studies have confirmed that this compound induces dose-dependent quiescence in AML cell lines nih.govaacrjournals.orgresearchgate.netfigshare.com.
Apoptosis Induction and Regulation of Pro-Apoptotic Regulators
This compound induces apoptosis in AML and lymphoma cell lines, which is consistent with an observed increase in the expression of pro-apoptotic regulators researchgate.netmedchemexpress.comaacrjournals.org. While single-agent treatment with BET inhibitors, including this compound, may induce minimal apoptosis and primarily lead to cytostasis in some AML cell lines, combining this compound with other therapeutic agents, such as venetoclax (B612062), has been shown to result in significant growth inhibition and apoptosis in treated AML cells researchgate.netashpublications.orgnih.govaacrjournals.orgresearchgate.netfigshare.com. Furthermore, this compound can enhance olaparib-induced apoptosis in ovarian cancer cells nih.govnih.gov. The compound's mechanism also involves the downregulation of anti-apoptotic proteins like BCL2 and BCL-xL researchgate.net.
Effects on Cellular Metabolism
Precision nuclear run-on transcription sequencing (PRO-seq) analysis has revealed that this compound impacts the transcription of genes involved in cellular metabolism nih.govaacrjournals.orgresearchgate.netfigshare.com. This indicates that this compound can alter both glycolysis and mitochondrial function within cells mdpi.com.
Disruption of Mitochondrial Respiration Rate
Metabolic studies have demonstrated that treatment with this compound for 48 hours leads to a disruption of the mitochondrial respiration rate researchgate.netashpublications.orgresearchgate.net. This disruption, along with reduced ATP production, has been observed in some AML samples following BET inhibition nih.gov. However, it is noteworthy that in specific contexts, such as mitochondrial complex I-mutated cells, BET inhibition or BRD4 ablation may paradoxically increase oxidative phosphorylation capacity and confer protection against cell death mdpi.com.
Reduction in Glycolytic Capacity
Treatment with this compound for 48 hours has been shown to severely reduce glycolytic capacity researchgate.netashpublications.orgresearchgate.net. This reduction is consistent with broader findings that BET inhibition disrupts glycolysis, leading to a decrease in various glycolytic metabolites nih.gov. The inhibition of BRD4 by this compound contributes to this effect by reducing MYC gene expression, which is known to drive elevated glycolysis nih.gov.
Modulation of DNA Damage Response and Repair Pathways
This compound has been demonstrated to modulate DNA damage response (DDR) pathways nih.govdntb.gov.ua. Specifically, BRD4 inhibition, a key action of this compound, has been implicated in impairing DNA mismatch repair nih.gov.
Reduction of Homologous Recombination Efficiency
A significant effect of this compound is its ability to reduce homologous recombination (HR) efficiency nih.govnih.govmedsci.orgmdpi.comuvic.ca. Studies in cultured cells have shown that inhibition of BRD4 by this compound leads to reduced expression and function of BRCA1 and RAD51, key proteins in the HR pathway nih.govnih.govmedsci.org. This reduction in HR efficiency is further evidenced by decreased HR reporter activity nih.govnih.gov. Consequently, this compound sensitizes cells to the effects of poly ADP ribose polymerase inhibitors (PARPi), such as olaparib (B1684210), by increasing DNA damage induction and apoptosis nih.govnih.govmedsci.orguvic.ca. The downregulation of HR genes by BET inhibitors contributes to this sensitization uvic.ca.
Table 3: Effects of this compound on Key DNA Damage Response and Repair Markers
| Marker/Activity | Effect of this compound |
| BRCA1 expression | Reduced |
| RAD51 expression/function | Reduced |
| HR reporter activity | Reduced |
| DNA damage induction | Increased (with PARPi) |
Preclinical Efficacy in in Vivo Disease Models
Hematologic Malignancy Xenograft Models
INCB054329 has demonstrated significant preclinical activity in various models of hematologic cancers. ascopost.com Oral administration of the compound has been shown to inhibit tumor growth in several xenograft models of these malignancies. ascopost.comnih.gov
In multiple myeloma (MM) models, this compound has shown potent anti-tumor effects, both as a monotherapy and in combination with standard-of-care agents. georgetown.edu In the MM1.S xenograft model, the inhibition of tumor growth was directly correlated with a reduction in c-MYC levels. ascopost.comnih.gov The compound was also found to be efficacious and well-tolerated in the KMS-12-BM xenograft model. nih.govresearchgate.net Furthermore, dose-dependent suppression of c-MYC protein was observed in mice bearing KMS-12-BM tumors. georgetown.edu
Combination studies have highlighted the synergistic potential of this compound. In both INA-6 and MM1.S mouse xenograft models, combining this compound with agents such as lenalidomide (B1683929), melphalan (B128), or bortezomib (B1684674) resulted in synergistic inhibition of subcutaneous tumor growth. georgetown.edu Similarly, combining this compound with JAK inhibitors led to potentiated tumor growth inhibition in the MM1.S model. nih.gov
Table 1: Efficacy of this compound in Multiple Myeloma Xenograft Models
| Xenograft Model | Key Findings |
|---|---|
| MM1.S | - Tumor growth inhibition correlated with c-MYC reduction. ascopost.comnih.gov - Synergistic tumor growth inhibition with lenalidomide, melphalan, bortezomib, and JAK inhibitors. georgetown.edunih.gov |
| KMS-12-BM | - Efficacious and well-tolerated as a single agent. nih.govresearchgate.net - Demonstrated dose-dependent suppression of c-MYC protein. georgetown.edu |
| INA-6 | - Synergistic inhibition of tumor growth when combined with lenalidomide, melphalan, or bortezomib. georgetown.edu |
The efficacy of this compound has also been established in preclinical models of acute myeloid leukemia (AML). nih.gov In the MOLM-16 AML xenograft model, oral administration of this compound resulted in a dose-dependent decrease in mean tumor volume. georgetown.edu At day 22 of the study, tumors in the vehicle-treated group reached approximately 1000 mm³, whereas tumor volumes in the groups treated with this compound were significantly smaller. georgetown.edu Combination therapy with azacytidine also demonstrated efficacy in this model. georgetown.edu
Table 2: Efficacy of this compound in an Acute Myeloid Leukemia Xenograft Model
| Xenograft Model | Treatment Group | Mean Tumor Volume (approx. at Day 22) |
|---|---|---|
| MOLM-16 | Vehicle | 1000 mm³ |
| This compound (25 mg/kg) | 600 mm³ | |
| This compound (50 mg/kg) | 400 mm³ |
Data derived from a study by Incyte Corporation. georgetown.edu
This compound has shown notable in vivo efficacy in models of diffuse large B-cell lymphoma (DLBCL). As a single agent administered orally, it successfully inhibited tumor growth in both the Pfeiffer and the WILL-2 (a "double-hit" lymphoma) subcutaneous xenograft models.
The anti-tumor activity of this compound was enhanced when used in combination with other agents. In the Pfeiffer model, the combination of this compound with bendamustine (B91647) improved anti-tumor efficacy compared to either drug alone. A targeted combination strategy involving this compound and the selective PI3Kδ inhibitor INCB050465 also markedly enhanced anti-tumor efficacy, leading to a greater incidence of partial tumor regressions in vivo.
Table 3: Efficacy of this compound in Lymphoma Xenograft Models
| Xenograft Model | Cancer Subtype | Key Findings |
|---|---|---|
| Pfeiffer | Diffuse Large B-cell Lymphoma (GCB) | - Single-agent activity demonstrated tumor growth inhibition. - Enhanced anti-tumor efficacy when combined with bendamustine. |
| WILL-2 | Diffuse Large B-cell Lymphoma (GCB, Double-Hit) | - Single-agent activity demonstrated tumor growth inhibition. |
Solid Tumor Xenograft Models
In solid tumor research, this compound has been evaluated in colorectal cancer models. The compound was found to be efficacious as a single agent in the RKO colon cancer xenograft model. The potential for combination therapy was also explored, revealing strong synergy between this compound and MEK inhibitors. In a study using the RKO xenograft model, the combination of this compound and the MEK inhibitor trametinib (B1684009) resulted in a synergistic reduction in tumor volume to less than 100 mm³ by day 18. georgetown.edu This was a significant improvement compared to vehicle-treated tumors (~500 mm³) or tumors treated with either this compound (>200 mm³) or trametinib (>100 mm³) alone. georgetown.edu
Table 4: Efficacy of this compound in a Colorectal Cancer Xenograft Model
| Xenograft Model | Treatment Group | Mean Tumor Volume (approx. at Day 18) |
|---|---|---|
| RKO | Vehicle | ~500 mm³ |
| Trametinib (single agent) | >100 mm³ | |
| This compound (single agent) | >200 mm³ |
Data derived from a study by Incyte Corporation. georgetown.edu
While this compound has been noted to inhibit the growth of model cell lines derived from solid tumors in vivo, specific preclinical data on its efficacy in pancreatic cancer xenograft models were not available within the scope of the conducted research.
Ovarian Cancer
The investigation into this compound, a Bromodomain and Extra-Terminal (BET) inhibitor, has revealed its potential in treating ovarian cancer, particularly tumors proficient in Homologous Recombination (HR) which often exhibit resistance to Poly ADP Ribose Polymerase inhibitors (PARPi). nih.govnih.gov Preclinical studies have focused on the hypothesis that inhibiting BRD4, a BET protein, could sensitize these cancer cells to PARPi by impairing their DNA damage repair mechanisms. nih.gov
In cellular models of ovarian cancer, the inhibition of BRD4, either through siRNA or with this compound, led to a reduction in the expression and function of key HR proteins BRCA1 and RAD51. nih.govnih.gov This reduction in HR efficiency sensitized the cancer cells to the cytotoxic effects of the PARP inhibitor olaparib (B1684210) and the chemotherapy agent cisplatin. nih.gov The combination of this compound and olaparib resulted in synergistic effects, leading to increased DNA damage, apoptosis, and growth inhibition in cultured ovarian cancer cells. nih.govnih.gov
These findings were further substantiated in in vivo xenograft models. The cooperative administration of this compound and olaparib significantly inhibited tumor growth. nih.govnih.gov Analysis of these xenograft tumors revealed molecular changes consistent with the proposed mechanism of action, including reduced BRCA1 expression, decreased proliferation, and an increase in apoptosis and DNA damage markers. nih.govnih.gov These preclinical results provide a strong rationale for utilizing BET inhibitors like this compound to broaden the therapeutic reach of PARP inhibitors to include HR-proficient ovarian tumors. nih.gov
Table 1: Effects of this compound in Preclinical Ovarian Cancer Models
| Model System | Treatment | Key Findings | Reference |
|---|---|---|---|
| Cultured Ovarian Cancer Cells (OVCAR-3, SKOV-3) | This compound | Reduced expression of BRD4, BRCA1, and RAD51. nih.gov | nih.gov |
| Cultured Ovarian Cancer Cells | This compound + Olaparib | Synergistic growth inhibition, increased DNA damage and apoptosis. nih.gov | nih.gov |
| Ovarian Cancer Xenograft | This compound + Olaparib | Co-operative inhibition of tumor growth. nih.gov | nih.gov |
Immunomodulatory Activity in Syngeneic Tumor Models
Beyond its direct effects on tumor cells, this compound exhibits significant immunomodulatory activity. aacrjournals.org Studies in syngeneic tumor models, which utilize immunocompetent animals, have been crucial in elucidating the role of the immune system in the compound's anti-tumor efficacy. aacrjournals.org These models have demonstrated that the therapeutic effect of this compound is not solely dependent on tumor-intrinsic mechanisms but also involves the modulation of the tumor microenvironment and host immune responses. aacrjournals.org
Suppression of Pro-Inflammatory Cytokines and Chemokines in the Tumor Microenvironment
Targeting BET proteins has been shown to control the expression of pro-inflammatory cytokine genes. aacrjournals.org In line with this, this compound has demonstrated the ability to regulate the cytokine milieu. aacrjournals.org In a whole blood assay, this compound effectively suppressed a panel of pro-inflammatory cytokines and chemokines, confirming its capacity to antagonize a pro-inflammatory response. aacrjournals.org The potency of the compound in reducing these inflammatory mediators was observed to be similar to its potency for inhibiting c-myc, suggesting an on-target effect. aacrjournals.org This ability to regulate the cytokine and chemokine environment within the tumor suggests that BET inhibitors may alter the immune contexture of the tumor microenvironment. aacrjournals.org
Impact on Immune Cell Subsets (e.g., Increases in Effector T cell Populations)
Investigations into the impact of this compound on various immune cell subsets have revealed notable effects. aacrjournals.org Specifically, treatment with this compound has been associated with increases in effector T cell populations. aacrjournals.org This finding is significant as effector T cells are critical for mediating anti-tumor immunity. The enhancement of these immune cell populations suggests a mechanism by which this compound can promote a more robust anti-cancer immune response. aacrjournals.org Further characterization of the tumor-infiltrating immune cells following treatment is ongoing to fully understand these effects. aacrjournals.org
Requirement of Intact Immune System for Maximal Tumor Growth Inhibition in Specific Models
A key finding from studies in syngeneic models is the critical role of a functional immune system for the optimal anti-tumor activity of this compound. aacrjournals.org While this compound was capable of inhibiting the growth of multiple syngeneic tumors in immunocompetent mice, its efficacy was markedly reduced in immunodeficient mice, where only modest tumor growth inhibition was observed. aacrjournals.org Furthermore, a lack of activity was noted in vitro, which supports the compound's immunomodulatory mechanism of action in vivo. aacrjournals.org This dependence on an intact immune system for maximal efficacy underscores that the therapeutic benefit of this compound is derived from both tumor-intrinsic and immune-modulatory mechanisms. aacrjournals.org
Table 2: Summary of Immunomodulatory Activities of this compound
| Activity | Observation | Implication | Reference |
|---|---|---|---|
| Cytokine/Chemokine Modulation | Suppression of a panel of pro-inflammatory cytokines and chemokines in a whole blood assay. aacrjournals.org | Antagonizes pro-inflammatory responses within the tumor microenvironment. aacrjournals.org | aacrjournals.org |
| Impact on Immune Cells | Increases in effector T cell populations observed. aacrjournals.org | Enhances the effector arm of the anti-tumor immune response. aacrjournals.org | aacrjournals.org |
| Dependence on Immune System | Maximal tumor growth inhibition requires an intact immune system; modest activity in immunodeficient mice. aacrjournals.org | The compound's anti-tumor effect is significantly mediated through the host immune system. aacrjournals.org | aacrjournals.org |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Olaparib |
Investigation of Combination Therapeutic Strategies with Incb054329 in Preclinical Settings
Combinations with Preclinical Standard-of-Care Agents
Preclinical studies have investigated the synergistic potential of INCB054329 when combined with established therapeutic agents, aiming to enhance anti-tumor efficacy and address resistance in various hematologic malignancies.
Lenalidomide (B1683929)
Lenalidomide is an immunomodulatory imide drug (IMiD) commonly used in the treatment of multiple myeloma and other hematologic conditions. wikipedia.org While direct detailed preclinical data specifically on this compound in combination with lenalidomide is limited in the provided search results, the broader class of BET inhibitors, to which this compound belongs, has shown promising synergistic interactions with IMiDs like lenalidomide in preclinical models. researchgate.netmdpi.comdovepress.comoaepublish.com For instance, another BET inhibitor, CPI0610, demonstrated in vitro synergism with lenalidomide and pomalidomide (B1683931) in multiple myeloma, primarily through the inhibition of the IKZF1/IRF4/MYC signaling axis. mdpi.com Similarly, CPI203, another BET inhibitor, exhibited synergistic antitumor activity with lenalidomide in bortezomib-resistant mantle cell lymphoma, leading to simultaneous downregulation of MYC and IRF4 and induction of apoptosis. tandfonline.com These findings suggest a strong rationale for combining BET inhibitors with lenalidomide to potentially overcome resistance and enhance therapeutic outcomes in various hematologic malignancies. dovepress.com
Bortezomib (B1684674)
Bortezomib is a proteasome inhibitor widely used in the treatment of multiple myeloma and mantle cell lymphoma. wikipedia.org Preclinical investigations, including patent applications, have explored the combination of this compound with bortezomib in models of acute leukemia, lymphoma, and multiple myeloma, indicating a rationale for this combination. google.com Although specific detailed data for this compound are not extensively detailed in the provided search results, other BET inhibitors have demonstrated synergistic effects with bortezomib. For example, the BET inhibitor CPI203, when combined with bortezomib, synergistically reduced the viability of bortezomib-resistant multiple myeloma cell lines and patient samples. This combination led to increased apoptosis and decreased proliferation. dovepress.comresearchgate.net General preclinical evidence supports the synergistic activity of BET inhibitors with bortezomib in multiple myeloma, suggesting that combining these agents could be a viable strategy to enhance therapeutic efficacy and overcome resistance. dovepress.comtandfonline.comdovepress.com
Bendamustine (B91647)
Bendamustine is an alkylating chemotherapy agent used in the treatment of chronic lymphocytic leukemia, multiple myeloma, and non-Hodgkin's lymphoma. wikipedia.org Preclinical studies have provided direct evidence of enhanced anti-tumor efficacy when this compound is combined with bendamustine. In models of diffuse large B-cell lymphoma (DLBCL), the in vivo combination of bendamustine with this compound significantly enhanced anti-tumor efficacy compared to either agent administered alone in the Pfeiffer xenograft model. The combination was also reported to be well tolerated. researchgate.netaacrjournals.org
Table: Anti-tumor Efficacy of this compound and Bendamustine in Pfeiffer DLBCL Xenograft Model
| Treatment Group | Anti-tumor Efficacy (Pfeiffer Model) | Tolerability |
| This compound (single agent) | Inhibited tumor growth researchgate.netaacrjournals.org | Not specified, but combination was well tolerated researchgate.netaacrjournals.org |
| Bendamustine (single agent) | Inhibited tumor growth researchgate.netaacrjournals.org | Not specified, but combination was well tolerated researchgate.netaacrjournals.org |
| This compound + Bendamustine | Enhanced anti-tumor efficacy compared to either agent alone researchgate.netaacrjournals.org | Well tolerated researchgate.netaacrjournals.org |
This synergistic effect underscores the potential of combining BET inhibition with conventional chemotherapy to achieve superior therapeutic outcomes in certain hematologic malignancies. researchgate.netaacrjournals.org
Mechanistic Insights into Intrinsic and Acquired Resistance to Bet Inhibition
Non-Canonical Consequences of BET Inhibition Informing Resistance Mechanisms
Beyond the well-established suppression of the c-MYC oncogene, INCB054329 exerts several non-canonical effects that are crucial for understanding resistance mechanisms and informing rational combination strategies. wikipedia.orgguidetopharmacology.org
Table 1: Key Oncogenes and Pathways Affected by this compound
| Oncogene/Pathway | Effect of this compound | Mechanism/Context |
| c-MYC | Decreased expression | Primary target of BET inhibition wikipedia.orgguidetopharmacology.org |
| FGFR3 | Decreased expression | Observed in t(4;14)-rearranged cell lines (e.g., OPM-2) wikipedia.orgguidetopharmacology.orglabshare.cninvivochem.com |
| NSD2/MMSET/WHSC1 | Decreased expression | Observed in t(4;14)-rearranged cell lines wikipedia.orgguidetopharmacology.orglabshare.cninvivochem.com |
| JAK-STAT signaling | Suppressed activity | Across multiple myeloma cell lines wikipedia.orglabshare.cninvivochem.com |
| IL6R expression | Reduced levels | Due to displacement of BRD4 from the IL6R promoter wikipedia.orglabshare.cninvivochem.com |
| STAT3 signaling | Diminished activity | Consequence of reduced IL6R levels wikipedia.orglabshare.cninvivochem.com |
The suppression of interleukin (IL)-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling by this compound across multiple myeloma cell lines is a significant non-canonical effect. This occurs because this compound displaces BRD4 from the promoter of the IL-6 receptor (IL6R), leading to reduced levels of IL6R and subsequently diminished signaling through STAT3. wikipedia.orglabshare.cninvivochem.com This disruption of the IL-6/JAK-STAT axis highlights a pathway vulnerability created by BET inhibition that extends beyond direct oncogene suppression.
Furthermore, the upregulation of BET proteins themselves, such as BRD4, following exposure to BET inhibitors, including this compound, represents a critical non-canonical consequence. This compensatory increase in BET protein levels can limit the sustained anti-tumor activity of the inhibitors and contribute to the development of resistance. guidetopharmacology.org
Identification of Vulnerabilities Created by BET Protein Inhibition
Preclinical data have revealed that this compound creates specific vulnerabilities in cancer cells, particularly in multiple myeloma models, which can be strategically leveraged to enhance therapeutic efficacy through rational combination approaches. wikipedia.orglabshare.cninvivochem.com
Table 2: Vulnerabilities Created by this compound and Synergistic Combination Partners
| Vulnerability/Pathway Affected | Combination Partner | Observed Effect | Relevant Cell Lines/Models |
| Profound FGFR3 suppression | Fibroblast Growth Factor Receptor (FGFR) inhibitors (e.g., Pemigatinib (INCB054828)) | Sensitized cells to combined treatment, potentiated tumor growth inhibition in vivo. | t(4;14)-positive myeloma cell line OPM-2 wikipedia.orglabshare.cninvivochem.com |
| Suppressed IL-6 JAK-STAT signaling | JAK inhibitors (e.g., Ruxolitinib, Itacitinib) | Synergistically inhibited myeloma cell growth in vitro and in vivo. | Multiple myeloma cell lines, including MM1.S (not intrinsically sensitive to JAK inhibition alone) wikipedia.orglabshare.cninvivochem.com |
| General BET inhibition in B-cell malignancies | PI3Kδ inhibitors (e.g., Parsaclisib (INCB050465)) | Markedly enhanced anti-tumor efficacy, increasing partial tumor regressions in vivo. | Models of B-cell malignancy labsolu.ca |
The profound suppression of FGFR3 by this compound in t(4;14)-positive cell lines, such as OPM-2, renders these cells highly sensitive to combined treatment with fibroblast growth factor receptor (FGFR) inhibitors like Pemigatinib (INCB054828). This combination has demonstrated enhanced anti-tumor efficacy in vivo. wikipedia.orglabshare.cninvivochem.com
Similarly, the ability of this compound to suppress IL-6 JAK-STAT signaling makes cancer cells more susceptible to the effects of JAK inhibitors, including Ruxolitinib and Itacitinib. The combination of this compound with these JAK inhibitors has shown synergistic effects in inhibiting myeloma cell growth both in vitro and in vivo, even in models that are not intrinsically sensitive to JAK inhibition as a monotherapy, such as the MM1.S cell line. wikipedia.orglabshare.cninvivochem.com
Furthermore, in models of B-cell malignancies, combining this compound with a selective PI3Kδ inhibitor, such as Parsaclisib (INCB050465), has significantly enhanced anti-tumor efficacy, leading to increased partial tumor regressions in vivo. labsolu.ca These preclinical findings underscore the potential of this compound to create exploitable vulnerabilities, paving the way for rational combination strategies to overcome resistance and improve therapeutic outcomes.
Advanced Methodologies in Preclinical Research on Incb054329
Gene Expression Profiling and Pathway Analysis (e.g., MetaCore, GSEA)
Gene expression profiling has been a critical tool for understanding the broad transcriptional effects of INCB054329. Studies characterized its impact on gene expression in multiple myeloma cell lines, such as MM1.S and INA-6, after treatment durations of 4 and 24 hours aacrjournals.orgaacrjournals.org. Pathway analysis, employing tools like MetaCore and Gene Set Enrichment Analysis (GSEA), revealed significant alterations in cellular processes. MetaCore analysis indicated an enrichment of pathways associated with growth, development, and inflammation following this compound treatment aacrjournals.orgaacrjournals.org. GSEA further identified c-MYC-dependent gene sets among the most significantly downregulated in both MM1.S and INA-6 cell lines aacrjournals.org.
This compound has been shown to decrease the expression of several oncogenes, including c-MYC, FGFR3, and NSD2/MMSET/WHSC1 aacrjournals.orgaacrjournals.org. Furthermore, it suppressed interleukin-6 (IL-6) Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, leading to reduced levels of the IL-6 receptor (IL-6R) and diminished STAT3 signaling aacrjournals.orgaacrjournals.orgnih.gov. Transcriptional profiling also demonstrated decreased levels of STAT3-regulated genes such as BCL-xL and cyclins D1 and D2 aacrjournals.org. Interestingly, a potential compensatory response was observed, with time-dependent increases in transcripts of JAK1, JAK2, STAT6, and STAT3 within the IL-6–JAK2-STAT3 pathway aacrjournals.org. In acute myeloid leukemia (AML) cells, gene expression analysis, particularly through PROseq, indicated dramatic reductions in the elongation of key oncogenes like MYC and BCL2 within 15 minutes of drug exposure, with effects extending to nearly two thousand genes over time researchgate.netaacrjournals.org. A subsequent loss of ribosomal and mitochondrial gene expression after four hours was noted, suggesting secondary effects stemming from MYC suppression researchgate.net.
Precision Nuclear Run-On Transcription Sequencing (PROseq) for RNA Polymerase II Activity
Precision Nuclear Run-On Transcription Sequencing (PROseq) has been employed to directly quantify the effects of this compound on RNA polymerase II (RNAPII) pausing and elongation at a high resolution researchgate.netaacrjournals.orgresearchgate.netharvard.edu. This methodology allows for the precise mapping of transcriptionally engaged RNA polymerases, enabling the distinction of differential gene transcription induced by drug treatment aacrjournals.orgharvard.edu. In AML cells, this compound treatment resulted in dramatic reductions in the elongation of critical oncogenes, including MYC and BCL2, within 15 minutes of drug administration researchgate.netaacrjournals.org. These effects intensified over time, ultimately influencing the transcription of approximately two thousand genes researchgate.net. The sensitivity of PROseq permits the detection of transcriptional changes at earlier time points than conventional bulk RNA sequencing methods harvard.edu.
Chromatin Immunoprecipitation (ChIP) Assays for BRD4 Occupancy
Chromatin Immunoprecipitation (ChIP) assays have been instrumental in assessing the occupancy of BRD4 and its displacement by this compound aacrjournals.orgaacrjournals.orgnih.govnih.govbiorxiv.org. Studies demonstrated that this compound displaced BRD4 binding from the promoter region of the IL-6 receptor (IL-6R) in OPM-2 cells, leading to reduced IL-6R levels and attenuated STAT3 signaling aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.gov. Furthermore, this compound was shown to reduce BRD4 binding to the IgH enhancer E2 in MM1.S cells aacrjournals.org.
In ovarian cancer models, specific knockdown of BRD4 was found to reduce BRD4 occupancy and levels of acetylated histone H3 at the BRCA1 locus nih.gov. Treatment with this compound mirrored these effects, significantly reducing BRCA1 and cyclin E protein expression in OVCAR-3 and SKOV-3 cells, without directly affecting BRD4 protein expression nih.gov. This suggests that this compound, as a BET inhibitor, primarily functions by blocking the interaction of BRD4 with transcriptional co-activators nih.gov. BRD4 is known to be highly enriched at super-enhancers, which are crucial for driving the expression of genes involved in cell proliferation, cell fate, and survival aacrjournals.org.
Cell Viability and Proliferation Assays (e.g., Alamar Blue, GI50 determination)
Cell viability and proliferation assays are fundamental for evaluating the direct inhibitory effects of this compound on cancer cells. These assays are typically conducted after 72 hours of incubation with serial dilutions of the compound, often utilizing methods like the CellTiter-Glo ATP assay or Alamar Blue assays aacrjournals.orgaacrjournals.orgresearchgate.netaacrjournals.org.
This compound exhibited significant antiproliferative activity across a panel of 32 hematologic cancer cell lines, encompassing acute myeloid leukemia, non-Hodgkin lymphoma, and multiple myeloma aacrjournals.orgaacrjournals.org. The median 50% growth inhibition (GI50) value for these cancer cell lines was 152 nM, with a range spanning from 26 nM to 5000 nM, indicating broad inhibitory activity across various histologies aacrjournals.orgaacrjournals.org. In contrast, the GI50 value for T cells isolated from normal donors and stimulated ex vivo with IL-2 was considerably higher at 2.435 µM, demonstrating a degree of selectivity for malignant cells over normal proliferating T cells aacrjournals.orgaacrjournals.orgselleck.co.jpresearchgate.net.
In AML cell lines, Alamar Blue assays indicated marked growth inhibition, although single-agent this compound primarily exerted a cytostatic effect with minimal induction of apoptosis researchgate.net. However, when combined with venetoclax (B612062), a BCL-2 inhibitor, a significant enhancement in growth inhibition and apoptosis was observed in AML cells researchgate.netaacrjournals.org.
Table 1: Representative GI50 Values for this compound in Hematologic Cancer Cell Lines
| Cell Line Type | Median GI50 (nM) | Range (nM) | Reference |
| Hematologic Cancers | 152 | 26-5000 | aacrjournals.orgaacrjournals.org |
| Normal T cells (IL-2 stimulated) | 2435 | N/A | aacrjournals.orgaacrjournals.orgselleck.co.jpresearchgate.net |
Cell Cycle Analysis by Flow Cytometry
Flow cytometry, typically utilizing propidium (B1200493) iodide (PI) staining for DNA content, has been extensively used to analyze the cell cycle distribution following this compound treatment aacrjournals.orgaacrjournals.orgaacrjournals.orgnih.govhaematologica.orguni-freiburg.dejinpanlab.combiorxiv.org. A consistent finding across various studies is that this compound treatment leads to an accumulation of cells in the G0/G1 phase of the cell cycle researchgate.netaacrjournals.orgselleck.co.jpresearchgate.net. This G1 arrest was specifically observed in multiple myeloma cell lines, such as MM1.S and INA-6, after 48 hours of exposure to this compound aacrjournals.org. Similarly, sensitive lymphoma cell lines treated with this compound exhibited a primary arrest in the G1 phase researchgate.net. These findings are consistent with the known effects of BRD4 inhibition, which can impede cell cycle progression by inducing G1 arrest aacrjournals.org. BrdU incorporation assays further corroborated that this compound caused cells to accumulate in the G0/G1 phase researchgate.net.
Apoptosis Assays (e.g., Annexin V Staining)
Apoptosis assays, primarily employing Annexin V–propidium iodide (PI) staining followed by flow cytometry, are crucial for quantifying programmed cell death induced by this compound aacrjournals.orgaacrjournals.orgresearchgate.netnih.govhaematologica.orguni-freiburg.dejinpanlab.comsartorius.comnih.govgbiosciences.compromega.com. Annexin V binds to phosphatidylserine (B164497) (PS), which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI stains necrotic cells with compromised membrane integrity, allowing for differentiation between apoptotic and necrotic populations nih.govgbiosciences.compromega.com.
In multiple myeloma cell lines (MM1.S and INA-6), this compound induced cellular apoptosis after 48 hours of incubation aacrjournals.orgaacrjournals.org. In AML cell lines, single-agent this compound induced minimal apoptosis, primarily resulting in a cytostatic effect researchgate.net. However, when combined with venetoclax, this compound significantly enhanced apoptosis in AML cells researchgate.netaacrjournals.org. In ovarian cancer cells, this compound demonstrated the ability to enhance DNA damage-induced apoptosis when used in combination with PARP inhibitors nih.gov. Lymphoma cell lines sensitive to this compound also exhibited dose- and time-dependent apoptosis researchgate.net.
In Vivo Xenograft and Syngeneic Tumor Models
In vivo studies are essential for assessing the efficacy of this compound in a living system. Both xenograft and, to a lesser extent, syngeneic tumor models have been utilized in preclinical research.
Xenograft Models: this compound has been extensively evaluated in various xenograft models derived from human cancers implanted into immunodeficient mice.
Multiple Myeloma (MM) Models : In KMS-12-BM and MM1.S xenograft models, this compound demonstrated efficacy and was well-tolerated. Tumor growth inhibition in these models correlated with a reduction in c-MYC levels aacrjournals.orgselleck.co.jpresearchgate.net. In the OPM-2 subcutaneous xenograft model, this compound showed antitumor efficacy as a monotherapy. This effect was significantly enhanced when combined with the selective FGFR inhibitor INCB054828, leading to a greater decrease in tumor growth aacrjournals.orgaacrjournals.orgaacrjournals.org.
Acute Myeloid Leukemia (AML) Models : Systemic AML xenograft models, such as those using MV4-11 cells, showed significant decreases in leukemic expansion upon this compound treatment researchgate.net. Furthermore, the combination of this compound with venetoclax in AML xenograft models resulted in substantial reductions of AML cells in both the bone marrow and spleen researchgate.netaacrjournals.org.
Ovarian Cancer Models : In HR-proficient ovarian tumor xenografts (e.g., SKOV-3), the combination of this compound and olaparib (B1684210) (a PARP inhibitor) markedly reduced tumor growth. This reduction was accompanied by decreased BRCA1 expression and proliferation, alongside increased apoptosis and DNA damage nih.gov.
Patient-Derived Xenograft (PDX) Models : Both ovarian cancer and AML preclinical studies have utilized PDX models to better recapitulate human disease characteristics and evaluate this compound's effects researchgate.netaacrjournals.orgnih.gov.
Syngeneic Tumor Models: Syngeneic tumor models involve transplanting tumor cells or tissues derived from a specific mouse strain into host mice of the same genetic background and immune competence herabiolabs.comkyinno.com. This approach allows for the study of tumor growth and treatment effects within a fully functional immune system, closely mirroring the complex interactions between the immune system and tumors in humans herabiolabs.comkyinno.com. While BET inhibitors, including prodrugs, have been evaluated in syngeneic models, such as those for triple-negative breast cancer researchgate.net, the provided information primarily details this compound's efficacy in xenograft models, which utilize immunodeficient hosts. General preclinical activity of this compound in various hematologic malignancies in vivo has been reported researchgate.net, suggesting the potential for syngeneic model use, though specific data for this compound in syngeneic models are not explicitly detailed in the provided search results.
Future Directions and Translational Research Perspectives
Elucidation of Novel Regulatory Mechanisms and Pathways Impacted by INCB054329
This compound functions as a potent and selective inhibitor of BET proteins, specifically targeting BRD2, BRD3, and BRD4 by preventing their binding to acetylated histones wikipedia.orgnewdrugapprovals.orgguidetoimmunopharmacology.org. This disruption leads to the modulation of gene expression, notably the downregulation of key oncogenes such as c-MYC, BCL-2, BCL-xl, p21(C1P1/WAF1), RUNX2, and IRF4 americanelements.com.
In multiple myeloma, gene-expression profiling using MetaCore and Gene Set Enrichment Analysis (GSEA) has revealed that this compound impacts pathways critical for growth, development, and inflammation newdrugapprovals.orgciteab.com. Specifically, it has been shown to sensitize myeloma cells to Janus kinase (JAK) inhibitors, such as ruxolitinib, by reducing the expression of the interleukin-6 receptor. Furthermore, in subsets of t(4;14) translocated myelomas with high FGFR3 expression, this compound sensitizes cells to fibroblast growth factor receptor (FGFR) inhibitors like INCB054828 newdrugapprovals.orgciteab.com.
Beyond its direct effects on cancer cells, this compound also influences the tumor microenvironment (TME). In preclinical models of pancreatic cancer, it has been observed to modulate inflammatory cytokines, including CCL2 and IL-6, suggesting a dual activity that targets both cancer cells and the surrounding immune milieu americanelements.comuni.lu. A novel regulatory mechanism involving this compound has been identified in renal cell carcinoma (RCC), where it, along with PLX51107, suppressed cell proliferation and tumor growth by affecting eukaryotic translation initiation factor 4E-binding protein 1 (eIF4EBP1) and c-myc expression, and altering the interaction between the c-myc promoter and eIF4EBP1 uni.lu. This highlights a previously unrecognized role for bromodomain testis-specific protein (BRDT) in regulating eIF4EBP1 in RCC uni.lu.
Preclinical Exploration of Dosing Regimen Optimization to Maximize Therapeutic Index
Optimizing the dosing regimen of this compound is a critical area of preclinical investigation to enhance its therapeutic index. Comparative pharmacokinetic studies have shown that this compound has a shorter terminal elimination half-life (mean 2.24 hours) and higher interpatient variability in oral clearance compared to INCB057643 (mean 11.1 hours) americanelements.comnih.gov. A significant challenge observed with this compound, and BET inhibitors in general, is exposure-dependent thrombocytopenia, which has limited the extent of target inhibition that can be safely maintained americanelements.comnih.gov.
These findings underscore the necessity for further preclinical efforts to define optimal dosing schemes that maximize efficacy while minimizing off-target effects. Intermittent dosing regimens are being explored as a strategy to improve tolerability for BET inhibitors dcchemicals.com. Additionally, novel drug delivery strategies, such as prodrug approaches, are under investigation to improve the therapeutic index. These approaches aim to selectively target the drug to tumors, thereby minimizing systemic exposure and associated toxicities, which could address the challenges of interpatient variability and effective dosing regimen identification observed with this compound ctdbase.org.
Identification of Predictive Biomarkers for Response and Resistance in Preclinical Models
The identification of predictive biomarkers is crucial for guiding patient selection and developing personalized treatment strategies for this compound. Early clinical studies with this compound and INCB057643 were limited in their ability to correlate clinical responses with specific genomic or proteomic signatures americanelements.com. However, observations with INCB057643, where a patient with MYC amplification achieved stable disease, suggest that MYC status could serve as a potential biomarker americanelements.com.
Preclinical models, including patient-derived xenografts (PDX) and tumor organoids, are invaluable tools for screening drug responses and identifying genetic or expression profiles that correlate with sensitivity or resistance to BET inhibitors uni.luambeed.com. Uncovering the molecular events underlying drug response and resistance in these models can lead to the discovery of prognostic biomarkers ambeed.com. While MYC downregulation is a common pharmacodynamic effect of BET inhibitors guidetoimmunopharmacology.orgamericanelements.comctdbase.org, research indicates that in some contexts, such as pancreatic cancer, MYC regulation alone may not fully explain the observed sensitivity, implying the involvement of other molecular mechanisms and the need for additional biomarkers ambeed.cn. The identification of BRDT and eIF4EBP1 as novel therapeutic targets and potential biomarkers in RCC, whose expression levels are affected by this compound, exemplifies the ongoing efforts to uncover such predictive markers uni.lu.
Development of Next-Generation Highly Selective BET-Targeting Agents
This compound is recognized as a novel, non-benzodiazepine, selective BET inhibitor that potently inhibits BRD2, BRD3, and BRD4, with modest selectivity for BRDT-BD1 and BRDT-BD2, and no significant activity against 16 non-BET bromodomains wikipedia.orgnewdrugapprovals.orgguidetoimmunopharmacology.orgbiosensis.com. The ongoing development of next-generation BET inhibitors is driven by the aim to improve tolerability and achieve greater selectivity for specific bromodomains, thereby potentially broadening the therapeutic window and refining their application dcchemicals.com.
Examples of such next-generation agents include ABBV-744, which is designed to be highly selective for the BRD4 BD2 domain guidetoimmunopharmacology.orgdcchemicals.com. While increased selectivity may lead to improved tolerability, it could also result in a narrower spectrum of anticancer activity compared to pan-BET inhibitors dcchemicals.com. Beyond small-molecule inhibitors, the field is actively exploring innovative modalities such as proteolysis targeting chimeras (PROTACs) for targeted degradation of BET proteins nih.govcenmed.com. The concept of dual-kinase inhibitors that also possess BET inhibitory activity represents another emerging avenue for developing more effective and targeted therapies citeab.com.
Preclinical Investigation of this compound in Additional Disease Contexts (beyond oncology)
While this compound has been primarily investigated in oncology, the broader class of BET inhibitors, to which it belongs, has demonstrated anti-inflammatory properties, suggesting potential applications beyond cancer guidetoimmunopharmacology.orgamericanelements.comuni.lucenmed.com. The ability of this compound to modulate inflammatory cytokines like CCL2 and IL-6 in pancreatic cancer models highlights its capacity to influence the tumor microenvironment, indicating a broader immunomodulatory potential americanelements.com.
Bromodomain-containing protein 4 (BRD4) inhibitors, including this compound, are being explored for their therapeutic potential in various inflammatory conditions such as rheumatoid arthritis and systemic lupus erythematosus, owing to BRD4's role in regulating inflammation-related gene expression mrc.ac.uk. Cardiovascular diseases also represent a promising area, as BRD4 inhibition has been implicated in these conditions; for instance, the BET inhibitor RVX-208 has shown antiatherogenic activity by reducing proinflammatory cytokines ctdbase.orgcenmed.commrc.ac.uk. Furthermore, research into bromodomain inhibitors is also extending into other disease areas like osteoporosis uni.lu.
Q & A
Q. What is the molecular mechanism by which INCB054329 prevents inflammation-induced cardiac dysfunction?
this compound acts as a bromodomain and extraterminal (BET) inhibitor, selectively targeting BRD4 to block its interaction with acetylated histones. This inhibition disrupts the transcriptional activation of pro-inflammatory cytokines (e.g., TNF, IL-1β) and epigenetic regulators (e.g., EP300), thereby preventing diastolic dysfunction in cardiac models. Dose-dependent efficacy was demonstrated in human pluripotent stem cell (hPSC)-derived cardiac organoids and LPS-induced cytokine storm mouse models .
Q. Which experimental models are commonly used to evaluate this compound's cardioprotective effects?
Key models include:
- hPSC-derived cardiac organoids exposed to cytokine storms (TNF, IFN-γ, IL-1β).
- LPS-induced cytokine storm mice for survival and cardiac function analysis.
- SARS-CoV-2-infected K18-hACE2 transgenic mice to assess viral response modulation.
- COVID-19 patient serum to validate BNP-mediated diastolic dysfunction. These models enable cross-species validation of therapeutic effects .
Q. What are the primary outcomes measured in studies investigating this compound's efficacy?
Outcomes include:
- Diastolic function : 50% relaxation time (RT50) in cardiac organoids.
- Survival rates : Kaplan-Meier analysis in LPS-challenged mice.
- Viral load : SARS-CoV-2 RNA quantification in infected cardiac cells.
- Inflammatory markers : Plasma TNF, IFN-γ, and LGALS3BP levels via ELISA .
Advanced Research Questions
Q. How do researchers reconcile contradictory data on this compound's efficacy across different inflammatory models?
Contradictions are addressed by:
- Model-specific validation : Comparing LPS-induced systemic inflammation vs. SARS-CoV-2-specific cardiac injury.
- Dose titration : Testing multiple concentrations (e.g., 0.1–10 μM in organoids) to identify threshold effects.
- Pathway enrichment analysis : RNA sequencing and KEGG pathway mapping to confirm BRD4/EP300 axis consistency across models .
Q. What experimental design considerations are critical for dose-response studies of this compound in vivo?
Key factors include:
- Timing : Delayed administration (e.g., 1.5 hours post-LPS) to mimic clinical intervention timelines.
- Endpoint selection : Balancing survival (24-hour mortality) with functional outcomes (ejection fraction, RT50).
- Control groups : Using vehicle-treated and JQ-1 (pan-BET inhibitor) cohorts to benchmark specificity .
Q. How does the selectivity of this compound for BET family members influence its therapeutic profile compared to other BET inhibitors (e.g., JQ-1)?
this compound's selectivity for BRD4 over other BET proteins (e.g., BRD2/3) reduces off-target effects, as shown by:
Q. What statistical methods are used to validate this compound's effects on cardiac function?
Analyses include:
- Longitudinal mixed-effects models : For repeated measures of ejection fraction in mice.
- Log-rank tests : Comparing survival curves between treatment groups.
- ANOVA with post-hoc corrections : For multi-dose organoid experiments (e.g., RT50 changes) .
Q. How do researchers control for off-target effects in epigenetic studies involving this compound?
Strategies include:
- Combination studies : Co-administering Parsaclisib (PI3Kδ inhibitor) to isolate BET-specific effects in lymphoma models.
- CRISPR validation : BRD4 knockout in cardiac cells to confirm phenotype rescue.
- Cross-model consistency : Replicating findings in hPSC-derived cells and transgenic mice .
Methodological Notes
- Data Sources : Preclinical findings are derived from peer-reviewed studies in cardiac organoids, murine models, and COVID-19 patient serum. Clinical data are excluded to focus on mechanistic research.
- Contradiction Management : Discrepancies between models (e.g., lung vs. cardiac gene regulation in SARS-CoV-2 infection) are resolved through tissue-specific pathway analysis .
- Ethical Compliance : Animal studies adhere to institutional guidelines for cytokine storm induction and endpoint criteria .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
